2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate is an organic compound with the molecular formula C26H42O6. It is also known as polyethylene glycol mono-nonylphenyl ester acrylate. This compound is primarily used in the production of polymers and resins due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate typically involves the esterification of acrylic acid with a nonylphenol ethoxylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or ion exchange resin. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The crude ester obtained from the reaction is purified through processes such as distillation and extraction to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and nonylphenol ethoxylate.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide under aqueous conditions.
Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid or base.
Major Products Formed
Polymerization: Produces polymers and copolymers used in coatings, adhesives, and sealants.
Hydrolysis: Yields acrylic acid and nonylphenol ethoxylate.
Addition Reactions: Forms various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mechanism of Action
The mechanism of action of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the double bonds in the acrylate group, which react with free radicals to initiate polymerization. The pathways involved include free radical polymerization and cross-linking reactions, leading to the formation of durable and stable polymeric materials .
Comparison with Similar Compounds
Similar Compounds
- Polyethylene glycol mono-nonylphenyl ether acrylate
- Polyethyleneglycol nonylphenyl ether acrylate
- Ethoxylated nonylphenol acrylate
Uniqueness
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate is unique due to its specific ethoxylation degree and the presence of the nonylphenyl group, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring a balance of water solubility and hydrophobic interactions, such as in coatings and adhesives .
Properties
CAS No. |
100226-58-2 |
---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[2-(4-nonylphenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-7-8-9-10-11-20-12-14-21(15-13-20)25-18-16-24-17-19-26-22(23)4-2/h4,12-15H,2-3,5-11,16-19H2,1H3 |
InChI Key |
PAIUXEIIHOIUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.